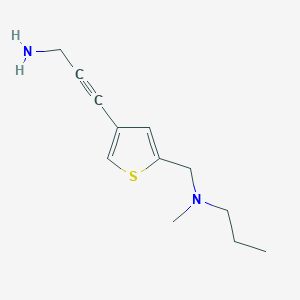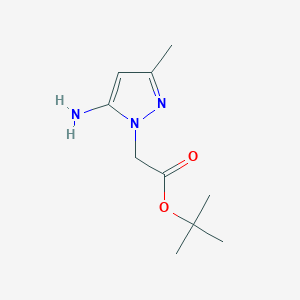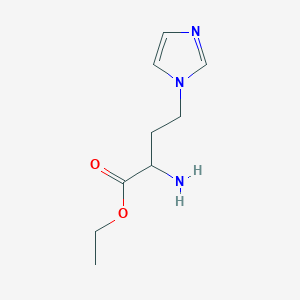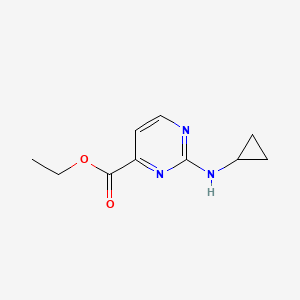
4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde is a chemical compound that features an imidazole ring substituted with an ethyl group and a fluorobenzaldehyde moiety. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde typically involves the formation of the imidazole ring followed by the introduction of the fluorobenzaldehyde group. One common method involves the cyclization of a precursor containing the necessary nitrogen and carbon atoms to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
Oxidation: 4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzoic acid.
Reduction: 4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its imidazole core, which is a common motif in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorobenzaldehyde moiety can also participate in interactions with biological molecules, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde
- 2-(1H-Imidazol-1-yl)ethanol
- 1-Ethyl-1H-imidazol-2-yl)methanol
Uniqueness
4-(1-Ethyl-1h-imidazol-2-yl)-2-fluorobenzaldehyde is unique due to the presence of both an ethyl group and a fluorobenzaldehyde moiety, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11FN2O |
|---|---|
Poids moléculaire |
218.23 g/mol |
Nom IUPAC |
4-(1-ethylimidazol-2-yl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C12H11FN2O/c1-2-15-6-5-14-12(15)9-3-4-10(8-16)11(13)7-9/h3-8H,2H2,1H3 |
Clé InChI |
UTKHUSQTLJSLHN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1C2=CC(=C(C=C2)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane](/img/structure/B13634028.png)

![(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13634045.png)




